molecular formula C28H38ClN3O2S B096144 Perphenazine enanthate CAS No. 17528-28-8

Perphenazine enanthate

Cat. No.: B096144
CAS No.: 17528-28-8
M. Wt: 516.1 g/mol
InChI Key: PWEGQJCIAMJJHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of perphenazine enanthate involves the esterification of perphenazine with enanthic acid. The process typically uses toluene and dimethylbenzene as solvents, followed by a condensation reaction . The reaction mixture is then subjected to distillation, washing, pickling, alkali cleaning, and hot water washing to obtain the crude product. The crude product is further purified using acetone and activated carbon, followed by crystallization and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Perphenazine enanthate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield secondary amines .

Scientific Research Applications

Perphenazine enanthate has several scientific research applications, including:

Mechanism of Action

Perphenazine enanthate exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This action blocks the dopamine neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center, leading to its anti-emetic effects. Additionally, this compound binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perphenazine enanthate is unique due to its specific ester formulation, which allows for a long-acting depot effect. This formulation ensures sustained release and prolonged therapeutic effects, reducing the need for frequent dosing . Additionally, this compound has a lower metabolic risk compared to some second-generation antipsychotics, making it a valuable option for long-term maintenance therapy .

Properties

CAS No.

17528-28-8

Molecular Formula

C28H38ClN3O2S

Molecular Weight

516.1 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl heptanoate

InChI

InChI=1S/C28H38ClN3O2S/c1-2-3-4-5-11-28(33)34-21-20-31-18-16-30(17-19-31)14-8-15-32-24-9-6-7-10-26(24)35-27-13-12-23(29)22-25(27)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3

InChI Key

PWEGQJCIAMJJHC-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

17528-28-8

Pictograms

Irritant; Health Hazard

Synonyms

perphenazine enanthate

Origin of Product

United States

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